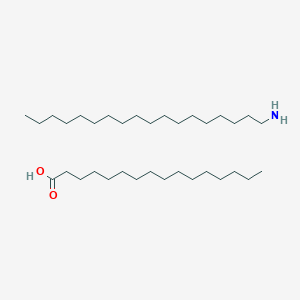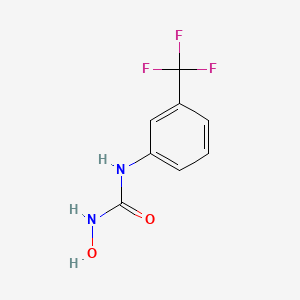
4,4'-Bis(4-hydroxybenzylideneamino)diphenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone is an organic compound with the molecular formula C26H20N2O4S It is known for its unique structural properties, which include two benzylideneamino groups and a diphenyl sulfone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4,4’-diaminodiphenyl sulfone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the aldehyde and amine groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The Schiff base linkages can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its robust chemical structure.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and Schiff base groups allow it to form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, its structural features enable it to interact with enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(4-chlorobenzylideneamino)diphenyl sulfone
- 4,4’-Bis(2-hydroxybenzylideneamino)diphenyl sulfone
- 4,4’-Bis(methylsulfanyl)biphenyl
Uniqueness
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone is unique due to the presence of hydroxyl groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and solubility, such as in the synthesis of advanced materials and in biological assays.
Propiedades
Número CAS |
74855-29-1 |
|---|---|
Fórmula molecular |
C26H20N2O4S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
4-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O4S/c29-23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)33(31,32)26-15-7-22(8-16-26)28-18-20-3-11-24(30)12-4-20/h1-18,29-30H |
Clave InChI |
KUIJJGXVYHCVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)



![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


